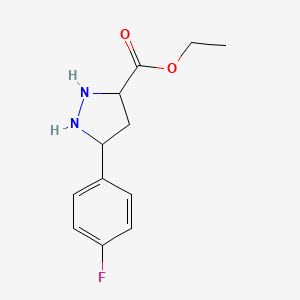
3-(aminomethyl)-3H-pyridin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(aminomethyl)-3H-pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridinone ring with an aminomethyl group attached to the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-3H-pyridin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by the conversion of the nitro group to an amine, and subsequent bromination . Another approach involves the use of piperidine derivatives as starting materials for chiral optimization .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing the synthesis stages to achieve higher yields and purity. For example, the synthesis of similar compounds like S-pregabalin involves the use of appropriate solvents and compounds to reach a straightforward and applicable method . These methods aim to avoid the use of expensive and environmentally harmful reagents while ensuring the recovery of intermediates and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(aminomethyl)-3H-pyridin-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(aminomethyl)-3H-pyridin-2-one;hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(aminomethyl)-3H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar compounds like N-[3-(aminomethyl)benzyl]acetamidine target nitric oxide synthase enzymes, affecting their activity . The exact molecular targets and pathways for this compound may vary depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(aminomethyl)phenylboronic acid hydrochloride: Used as intermediates in various chemical reactions.
3-(aminomethyl)benzeneboronic acid hydrochloride: Involved in Suzuki-Miyaura reactions.
Uniqueness
3-(aminomethyl)-3H-pyridin-2-one;hydrochloride is unique due to its pyridinone ring structure, which imparts distinct chemical properties compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C6H9ClN2O |
|---|---|
Molekulargewicht |
160.60 g/mol |
IUPAC-Name |
3-(aminomethyl)-3H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h1-3,5H,4,7H2;1H |
InChI-Schlüssel |
SQTNBCNVUOPZEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C(=O)N=C1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide](/img/structure/B12363261.png)
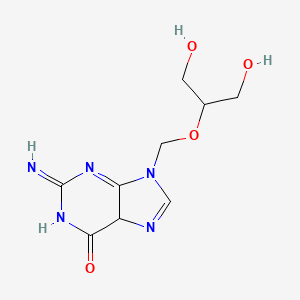

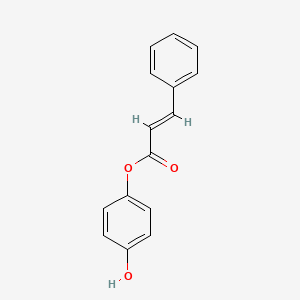
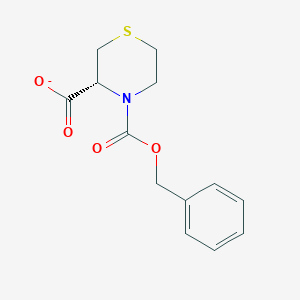
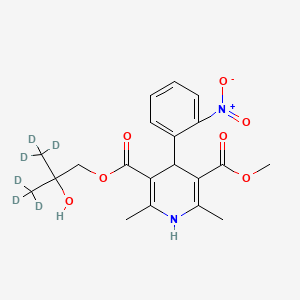
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12363329.png)
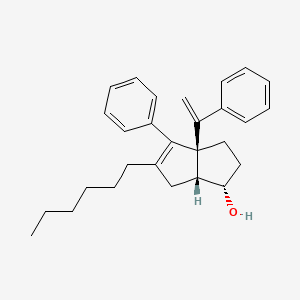
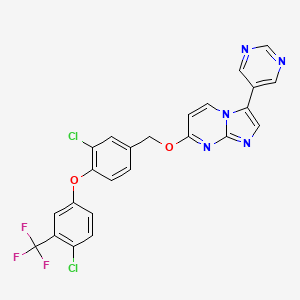
![3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate](/img/structure/B12363348.png)
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide](/img/structure/B12363352.png)

